molecular formula C13H11NO6S B1380478 5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid CAS No. 887256-40-8

5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1380478
CAS No.: 887256-40-8
M. Wt: 309.3 g/mol
InChI Key: JFHCLENXDPFHHY-UHFFFAOYSA-N
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Description

5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO6S and its molecular weight is 309.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Mesalamine impurity P, also known as 5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid or 5-AMINO-2-HYDROXY-3-(4-SULFOPHENYL)BENZOIC ACID, is an impurity of Mesalamine . Mesalamine acts as a specific PPARγ agonist and also inhibits p21-activated kinase 1 (PAK1) and NF-κB . These targets play crucial roles in inflammation and cell proliferation.

Mode of Action

The compound interacts with its targets to exert its effects. As a PPARγ agonist, it binds to the PPARγ receptor, a type of nuclear receptor, leading to changes in gene expression that reduce inflammation . By inhibiting PAK1 and NF-κB, it prevents the activation of pathways that lead to inflammation and cell proliferation .

Biochemical Pathways

The compound affects several biochemical pathways. Its antioxidant effects are well established, and its mechanism of action is probably due to its scavenger effects against reactive oxygen species (ROS) and reactive nitrogen species (RNS), as well as its metal-chelating properties . It also targets the folic acid synthesis pathway, binding to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Pharmacokinetics

Orally administered mesalamine, the parent compound, is rapidly and almost completely absorbed from the small intestine . The compound’s ADME properties and their impact on bioavailability need further investigation.

Result of Action

The compound’s action results in a decrease in inflammation and cell proliferation. Its antioxidant properties help to neutralize harmful free radicals, reducing oxidative stress . Its inhibition of folic acid synthesis can affect the growth and multiplication of bacteria .

Biochemical Analysis

Biochemical Properties

5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitrate reductase, an enzyme involved in the nitrogen cycle . The compound’s sulfo group can form strong ionic bonds with positively charged amino acids in proteins, influencing protein structure and function. Additionally, the hydroxyl and carboxylic acid groups can participate in hydrogen bonding, further stabilizing these interactions.

Cellular Effects

The effects of 5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases, which are critical for signal transduction . This modulation can lead to changes in gene expression, affecting various cellular functions such as growth, differentiation, and apoptosis. Furthermore, the compound’s interaction with metabolic enzymes can alter cellular metabolism, impacting energy production and biosynthesis pathways.

Molecular Mechanism

At the molecular level, 5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of 5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and organ toxicity.

Metabolic Pathways

5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for its metabolism. For example, the compound can be metabolized by enzymes involved in the aromatic amino acid metabolism pathway . This metabolism can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . The compound’s sulfo group can facilitate its transport across cell membranes, while its amino and hydroxyl groups can interact with intracellular binding proteins, affecting its distribution.

Subcellular Localization

The subcellular localization of 5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its biochemical effects. The compound’s localization can also influence its interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name

5-amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6S/c14-8-5-10(12(15)11(6-8)13(16)17)7-1-3-9(4-2-7)21(18,19)20/h1-6,15H,14H2,(H,16,17)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHCLENXDPFHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=CC(=C2)N)C(=O)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801189679
Record name 5-Amino-2-hydroxy-4′-sulfo[1,1′-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887256-40-8
Record name 5-Amino-2-hydroxy-4′-sulfo[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887256-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-3-carboxylic acid, 5-amino-2-hydroxy-4'-sulfo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887256408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2-hydroxy-4′-sulfo[1,1′-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-3-carboxylic acid, 5-amino-2-hydroxy-4'-sulfo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-AMINO-2-HYDROXY-3-(4-SULFOPHENYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
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